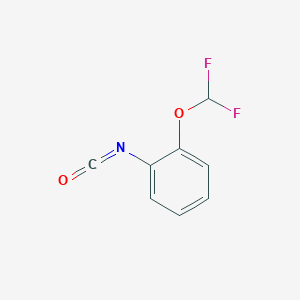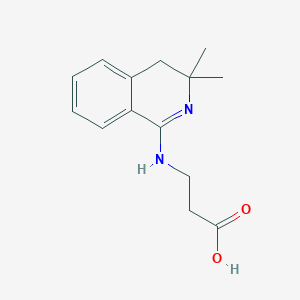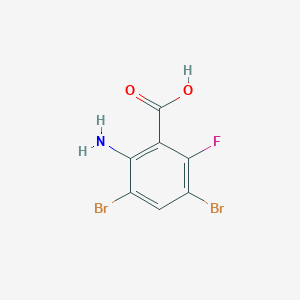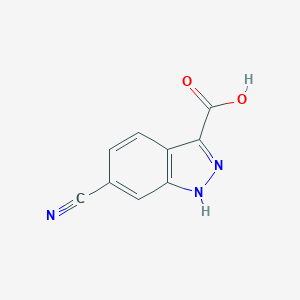![molecular formula C13H12O2 B071710 7-Ethoxy-5H-benzo[7]annulen-5-one CAS No. 169113-98-8](/img/structure/B71710.png)
7-Ethoxy-5H-benzo[7]annulen-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethoxy-5H-benzo[7]annulen-5-one is a chemical compound that belongs to the class of benzocycloheptathiophene derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicine, material science, and organic chemistry.
Scientific Research Applications
7-Ethoxy-5H-benzo[7]annulen-5-one has several potential applications in scientific research. It has been studied for its potential use as a photosensitizer in photodynamic therapy, which is a type of cancer treatment that uses light to activate a drug that kills cancer cells. It has also been studied for its potential use as a fluorescent probe in bioimaging, which is a technique used to visualize biological processes in living cells. Additionally, it has been studied for its potential use in the synthesis of organic materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 7-Ethoxy-5H-benzo[7]annulen-5-one is not fully understood. However, it is believed to work by generating reactive oxygen species when exposed to light, which can cause damage to cells and tissues. This mechanism is the basis for its potential use as a photosensitizer in photodynamic therapy.
Biochemical and Physiological Effects:
7-Ethoxy-5H-benzo[7]annulen-5-one has been shown to have low toxicity and minimal side effects in animal studies. However, its biochemical and physiological effects are not well understood and require further research.
Advantages and Limitations for Lab Experiments
One advantage of using 7-Ethoxy-5H-benzo[7]annulen-5-one in lab experiments is its versatility. It can be used in a variety of applications, such as photodynamic therapy, bioimaging, and organic synthesis. Additionally, it has low toxicity and minimal side effects, which makes it a safer alternative to other chemicals. However, one limitation of using 7-Ethoxy-5H-benzo[7]annulen-5-one is its sensitivity to light, which can make it difficult to handle and store.
Future Directions
There are several future directions for research on 7-Ethoxy-5H-benzo[7]annulen-5-one. One direction is to further study its potential use as a photosensitizer in photodynamic therapy and its effectiveness in killing cancer cells. Another direction is to explore its potential use as a fluorescent probe in bioimaging and its ability to visualize biological processes in living cells. Additionally, further research is needed to understand its biochemical and physiological effects and its mechanism of action. Finally, there is potential for its use in the synthesis of organic materials, such as liquid crystals and polymers, which requires further investigation.
In conclusion, 7-Ethoxy-5H-benzo[7]annulen-5-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
Synthesis Methods
The synthesis of 7-Ethoxy-5H-benzo[7]annulen-5-one involves several steps. The first step involves the preparation of 2,2-dimethyl-1,3-dioxane-4,6-dione, which is then reacted with 1,3-cyclohexadiene in the presence of a catalyst to form 5-ethoxy-1,3-cyclohexadiene-1-carboxylic acid. The next step involves the cyclization of the carboxylic acid with thionyl chloride to form 5-ethoxybenzo[b]thiophene-2-carbonyl chloride, which is then reacted with sodium methoxide to form 7-Ethoxy-5H-benzo[7]annulen-5-one.
properties
CAS RN |
169113-98-8 |
|---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
7-ethoxybenzo[7]annulen-5-one |
InChI |
InChI=1S/C13H12O2/c1-2-15-11-8-7-10-5-3-4-6-12(10)13(14)9-11/h3-9H,2H2,1H3 |
InChI Key |
CREGJMRRJPROGR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=O)C2=CC=CC=C2C=C1 |
Canonical SMILES |
CCOC1=CC(=O)C2=CC=CC=C2C=C1 |
synonyms |
5H-Benzocyclohepten-5-one,7-ethoxy-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-{(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}-3-methylbutanoic acid](/img/structure/B71627.png)
![Ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71629.png)

![6-Chloro-4-(2-ethyl-1,3-dioxolan-2-YL)-2-methoxypyridin-3-YL]methanol](/img/structure/B71633.png)

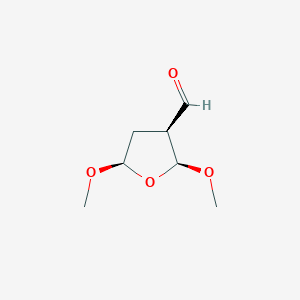
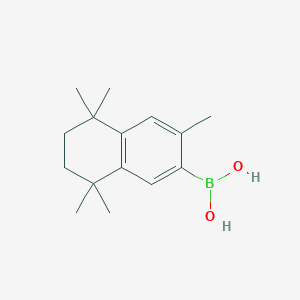
![1-[(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-3-yl]butan-1-one](/img/structure/B71647.png)
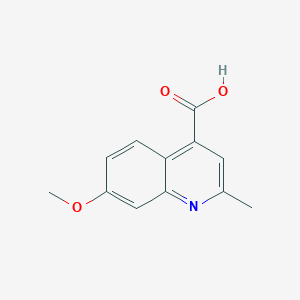
![Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate](/img/structure/B71650.png)
